Indaniline
Description
Structure
3D Structure
Properties
CAS No. |
89519-94-8 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]imino-6-oxocyclohexa-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)12-6-3-10(4-7-12)17-11-5-8-14(19)13(9-11)15(16)20/h3-9H,1-2H3,(H2,16,20) |
InChI Key |
FNSGFMJDVXBVOP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)C(=O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)C(=O)N |
Synonyms |
indaniline |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Indaniline Compounds
Monomer Synthesis and Precursor Design for Indaniline Architectures
The foundation of this compound synthesis lies in the efficient and controlled formation of its monomeric units and the strategic design of their precursors.
Condensation Reactions for this compound Monomer Formation
This compound monomers are typically formed through condensation reactions involving specific aromatic amine and quinone derivatives. A common approach involves the condensation of p-phenylenediamine (B122844) derivatives with 1,4-benzoquinone (B44022) or its substituted forms. For instance, the reaction between N-phenyl-p-phenylenediamine and 1,4-benzoquinone can lead to the formation of this compound structures. These reactions often proceed under controlled conditions to ensure high yields and desired product purity. The formation of this compound can be viewed as a result of the oxidative coupling of aromatic amines.
Precursor Modifications and Functionalization Approaches
Modifications and functionalization of this compound precursors are crucial for tailoring the properties of the resulting this compound compounds and their polymers. This involves introducing various substituents onto the aromatic rings or nitrogen atoms of the precursor molecules. For example, modifying N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine) nih.gov by introducing different alkyl or aryl groups can influence the electronic and steric properties of the final this compound monomer. Similarly, functionalization of 1,4-benzoquinone fishersci.se with electron-donating or electron-withdrawing groups can alter the reactivity and electrochemical behavior of the condensation product. These modifications allow for fine-tuning of properties such as solubility, redox potential, and optical characteristics, which are vital for specific applications.
Polymerization Techniques for this compound and Its Derivatives
Polymerization of this compound monomers leads to polyindanilines, which are often intrinsically conducting polymers with diverse applications. Various techniques are employed to control the polymer architecture and properties.
Oxidative Polymerization Routes to Polyindanilines
Oxidative polymerization is a widely utilized method for synthesizing polyindanilines, often yielding conductive polymers. This process typically involves the oxidation of this compound monomers in the presence of an oxidant. Similar to polyaniline (PANI) nih.govsigmaaldrich.com, which is formed by the oxidative polymerization of aniline (B41778) fishersci.nouni.lunih.govchemspider.com, polyindanilines can be synthesized in acidic aqueous media using strong oxidants such as ammonium (B1175870) persulfate (APS) or ferric chloride. The selection of the oxidant and reaction conditions (e.g., pH, temperature) significantly influences the molecular weight, morphology, and electrical conductivity of the resulting polythis compound. The mechanism generally involves the formation of radical cations that couple to form polymer chains. This route often leads to the formation of the emeraldine (B8112657) salt form, which is known for its electrical conductivity researchgate.net.
| Oxidant Used | Typical Medium | Resulting Polythis compound Form | Key Properties Influenced |
| Ammonium Persulfate | Acidic Aqueous | Emeraldine Salt | Conductivity, Morphology |
| Ferric Chloride | Acidic Aqueous | Emeraldine Salt | Conductivity, Molecular Weight |
Electrochemical Polymerization of this compound Systems
Electrochemical polymerization offers a controlled and versatile approach for the synthesis of polythis compound films directly onto electrode surfaces. This technique involves applying a potential across an electrolyte containing the this compound monomer, leading to its oxidation and subsequent polymerization. The growth of the polymer film can be precisely controlled by adjusting parameters such as applied potential, current density, and monomer concentration. Electrochemical polymerization often results in uniform, adherent, and electroactive polymer films, making it suitable for applications in sensors, electrochromic devices, and energy storage. The oxidation state of the polymer can be reversibly switched by applying different potentials, which is a key characteristic for electroactive materials.
Controlled Polymerization Methods for this compound-Based Copolymers
Controlled polymerization methods are employed to synthesize this compound-based copolymers, enabling the precise control over polymer architecture, molecular weight, and polydispersity. These methods allow for the incorporation of different monomeric units, leading to materials with tailored properties that combine the characteristics of this compound with other functional polymers. While specific controlled polymerization methods for indanilines are less extensively detailed in general literature compared to common conducting polymers like polyaniline, the principles of controlled radical polymerization (e.g., ATOM, RAFT) or controlled condensation polymerization could be adapted. These techniques are crucial for developing advanced functional materials with specific electrical, optical, or mechanical properties by integrating this compound units into more complex polymeric structures.
Synthesis of this compound Oligomers and Conjugated Macrocycles
The synthesis of oligomers and conjugated macrocycles involving this compound or its structural motifs often leverages oxidative coupling and various cyclization strategies. While specific methodologies for "this compound oligomers" as distinct, repeating units of the this compound molecule are not extensively detailed in general literature, the broader field of aniline oligomerization provides a conceptual framework.
Oligomers of anilines, such as polyaniline oligomers, are commonly synthesized through rapid oxidative coupling reactions in aqueous solutions. This approach can yield well-characterized oligomers, including tetramers, octamers, and hexadecamers, by carefully controlling the molar ratios of reactants and oxidants. The ease of oxidation generally increases with higher oligomers of anilines. Given that this compound itself is formed via oxidative coupling of aniline-related precursors, similar oxidative polymerization principles could theoretically be extended to create larger, oligomeric this compound structures by employing extended p-phenylenediamine or phenol (B47542) units, or by further coupling of this compound units themselves.
For conjugated macrocycles, the synthesis is often challenging but results in fascinating structures with unique physicochemical properties. General strategies for constructing π-conjugated macrocycles involve various coupling reactions, such as Suzuki coupling, which has been utilized in the iterative chain growth of indole (B1671886) oligomers and in the synthesis of naphthalimide-based conjugated macrocycles. Other methods include olefin metathesis and dynamic covalent chemistry. These macrocycles can be designed with tunable cavities and can incorporate building blocks with specific features, making them suitable for applications in organic electronic devices, supramolecular assembly, and chemical sensors. While direct examples of "this compound conjugated macrocycles" are not widely reported, the incorporation of this compound's chromogenic and electronically active structure into such macrocyclic frameworks could be explored using these established synthetic methodologies, potentially leading to novel materials with tailored optical or electronic properties.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances throughout the chemical synthesis process, contributing to sustainability, energy savings, and reduced environmental and health impacts. Applying these principles to the synthesis of this compound, which traditionally involves oxidative coupling reactions, can lead to more environmentally benign processes. The twelve principles of green chemistry provide a comprehensive framework for this optimization:
Prevention: Designing synthetic routes that prevent waste generation is paramount. This involves maximizing the incorporation of all starting materials into the final product (atom economy).
Less Hazardous Chemical Syntheses: Where practicable, synthetic methods for this compound should avoid or reduce the use and generation of substances toxic to human health or the environment.
Safer Solvents and Auxiliaries: The traditional oxidative coupling of this compound often occurs in organic solvents. Green chemistry encourages replacing these with safer alternatives like water or supercritical fluids, or even pursuing solvent-free mechanochemical approaches.
Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure is a key green chemistry objective. Optimizing reaction conditions for this compound synthesis to reduce heating or cooling demands would align with this principle.
Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones, whenever technically and economically feasible, contributes to sustainability.
Catalysis: Employing catalytic reagents, which are effective in small amounts and can facilitate reactions multiple times, is superior to stoichiometric reagents that are consumed in excess and generate more waste. For this compound synthesis, exploring highly selective catalytic oxidants rather than stoichiometric ones could significantly improve process efficiency and reduce waste.
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization steps (e.g., use of blocking groups, protection/deprotection) reduces the need for additional reagents and prevents waste generation.
Advanced Spectroscopic and Spectroelectrochemical Investigations of Indaniline Systems
Ultraviolet-Visible Absorption and Emission Spectroscopic Probes for Electronic Transitions in Indaniline Compounds
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure of this compound dyes and polymers. The absorption of photons in this spectral region promotes electrons from lower to higher energy molecular orbitals, revealing key information about the conjugated π-electron system.
In this compound-based systems, such as polyaniline, two primary absorption bands are typically observed. The first, appearing in the UV region (around 320-360 nm), is attributed to a π-π* transition within the benzenoid rings of the polymer backbone. The second band, which is highly sensitive to the oxidation and protonation state of the polymer, appears in the visible region. This band is associated with electronic transitions involving polarons and bipolarons, which are charge carriers formed upon doping. For instance, in the conductive emeraldine (B8112657) salt form of polyaniline, a polaron band is observed around 430 nm, with another transition appearing in the near-infrared region (around 800 nm). The fully oxidized pernigraniline base form exhibits an absorption band around 610-635 nm, corresponding to a charge transfer from the benzenoid ring's HOMO to the quinoid ring's LUMO.
The solvatochromic behavior of this compound-related dyes, where the absorption maximum shifts with solvent polarity, further illustrates the nature of their electronic transitions. For example, certain hemicyanine dyes derived from anilines exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic shift) as solvent polarity increases. This behavior is indicative of a less polar excited state compared to the ground state.
| Polymer Form | Oxidation State | Transition Type | Typical λmax (nm) |
|---|---|---|---|
| Leucoemeraldine | Fully Reduced | π-π* (benzenoid) | ~320 |
| Emeraldine Salt | Half Oxidized (Doped) | π-π* (benzenoid) | ~350 |
| Emeraldine Salt | Half Oxidized (Doped) | Polaron-π* | ~430 |
| Emeraldine Salt | Half Oxidized (Doped) | π-Polaron | ~810 |
| Pernigraniline Base | Fully Oxidized | Benzenoid HOMO → Quinoid LUMO | ~635 |
Emission spectroscopy (fluorescence) is less commonly reported for conductive this compound polymers due to efficient non-radiative decay pathways. However, for non-polymeric this compound dyes, fluorescence studies can provide complementary information on the excited state dynamics.
Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Structural Elucidation in this compound Polymers
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the specific chemical bonds and molecular structure of this compound polymers. These complementary techniques provide a molecular fingerprint based on the vibrational modes of the constituent atoms. nih.gov
In the IR spectra of polyaniline, a polymer structurally related to polythis compound, characteristic bands reveal its oxidation state and structure. The bands around 1590 cm⁻¹ and 1508 cm⁻¹ are assigned to the C=C stretching vibrations of the quinoid and benzenoid rings, respectively. arabjchem.org The relative intensity of these two bands is a direct indicator of the degree of oxidation of the polymer. The band around 1300 cm⁻¹ is attributed to C-N stretching vibrations adjacent to quinoid rings, while the band near 1242 cm⁻¹ is characteristic of the C-N stretching in the polaron structure, indicating a conductive state. arabjchem.org Out-of-plane C-H bending vibrations typically appear in the 800-830 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to the C=C stretching modes in the conjugated backbone and is less susceptible to interference from water, making it suitable for in-situ studies. For conductive polyaniline, a prominent band in the range of 1100–1140 cm⁻¹ is considered a signature of charge delocalization along the polymer chain. arabjchem.org The quinoid ring stretching vibration, sensitive to the polymer's structure, often appears around 1595 cm⁻¹. arabjchem.org By analyzing the positions and intensities of these vibrational bands, one can elucidate the molecular structure, confirm the presence of different oxidation states (benzenoid vs. quinoid units), and study the effects of doping on the polymer backbone.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|
| ~1590 | C=C Stretching of Quinoid Ring | IR, Raman |
| ~1508 | C=C Stretching of Benzenoid Ring | IR, Raman |
| ~1306 | C-N Stretching (Quinoid) | IR |
| ~1242 | C-N•+ Stretching (Polaron) | IR |
| ~1140 | Vibrational mode related to charge delocalization | Raman |
| ~820 | C-H Out-of-plane Bending | IR |
Nuclear Magnetic Resonance Spectroscopy for this compound Structural and Conformational Studies (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural and conformational analysis of this compound compounds in both solution and the solid state. nih.govnih.gov By probing the magnetic environments of atomic nuclei such as ¹H and ¹³C, NMR provides information on connectivity, molecular geometry, and dynamics.
In solution-state NMR, ¹H and ¹³C chemical shifts offer insights into the electronic environment of each atom. For this compound derivatives, distinct signals would be expected for protons and carbons in the aromatic rings and any substituent groups. Coupling constants (J-values) between adjacent nuclei help to establish through-bond connectivity. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities between protons, which is crucial for elucidating the preferred three-dimensional conformation of the molecule in solution. beilstein-journals.orgmdpi.com For instance, NOE data can distinguish between different rotational conformers (rotamers) and establish the predominant molecular shape. beilstein-journals.org
Solid-state NMR (ssNMR) is particularly valuable for studying insoluble this compound polymers. nih.gov Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution ¹³C spectra can be obtained, providing information analogous to solution-state NMR but for the solid material. nih.govresearchgate.net Solid-state NMR can distinguish between different crystalline forms (polymorphs) and identify non-equivalent molecules within the crystal lattice, which may give rise to a doubling of NMR resonances. nih.gov Furthermore, ssNMR can probe the local ordering and packing of polymer chains, offering insights that are not accessible from solution studies. For complex systems, comparing experimental chemical shifts with those calculated using quantum mechanical methods can aid in the definitive assignment of spectra and the validation of proposed structures. nih.gov
| Nucleus | Functional Group/Environment | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹³C | Aromatic C-H / C-C (Benzenoid) | 110 - 130 |
| ¹³C | Aromatic C-N (Amine) | 135 - 150 |
| ¹³C | Aromatic C=N (Imine) | 150 - 165 |
| ¹⁵N | Amine (-NH-) | -300 to -320 |
| ¹⁵N | Imine (=N-) | -220 to -250 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis of this compound Materials
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition and, more importantly, the chemical states of elements within the top few nanometers of a material's surface. spectroscopyeurope.com This makes it exceptionally well-suited for the characterization of thin films and surfaces of this compound materials.
The core principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
For this compound-based materials, the high-resolution N 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks, each corresponding to a different nitrogen environment within the polymer. Typically, these include the benzenoid amine nitrogen (-NH-) at a binding energy of approximately 399.5 eV, the quinoid imine nitrogen (=N-) at around 398.3 eV, and positively charged nitrogen species (N⁺), such as polarons or protonated sites, at higher binding energies of 400.4 eV and above. researchgate.net The relative areas of these peaks provide a quantitative measure of the oxidation and doping levels at the material's surface.
Similarly, the C 1s spectrum can be deconvoluted to distinguish between carbons in different environments, such as C-C/C-H in aromatic rings (~285.0 eV), C-N bonds (~286.4 eV), and potentially C=O groups from surface oxidation (~289.0 eV). researchgate.nettudelft.nl XPS is therefore indispensable for verifying the chemical integrity of this compound surfaces and understanding how surface chemistry influences properties like adhesion, conductivity, and corrosion resistance. researchgate.net
| Core Level | Chemical State/Assignment | Typical Binding Energy (eV) |
|---|---|---|
| N 1s | Quinoid Imine (=N-) | ~398.3 |
| N 1s | Benzenoid Amine (-NH-) | ~399.5 |
| N 1s | Positively Charged Nitrogen (N+, Polaron) | ~400.4 - 401.6 |
| C 1s | C-C, C-H (Aromatic) | ~285.0 |
| C 1s | C-N | ~286.4 |
Spectroelectrochemical Techniques for Investigating Redox-Induced Spectral Changes in this compound
Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements in-situ, allowing for the direct observation of spectral changes as a material undergoes redox reactions. mdpi.com For electroactive materials like this compound polymers, UV-Vis spectroelectrochemistry is a particularly powerful technique for elucidating the relationship between electrochemical potential, oxidation state, and electronic structure. mdpi.com
In a typical experiment, a thin film of the this compound polymer is deposited on a transparent electrode (like indium tin oxide, ITO), which is placed in an electrochemical cell within a spectrophotometer. As the potential applied to the electrode is swept, a series of UV-Vis spectra are recorded simultaneously.
This technique allows for the precise correlation of specific redox events, observed as peaks in a cyclic voltammogram, with changes in the absorption spectrum. For example, as a polyaniline film is oxidized from its fully reduced, colorless leucoemeraldine form (-0.2 V), which primarily absorbs in the UV, it transforms into the green, conductive emeraldine salt form (+0.2 V). mdpi.com This is accompanied by the growth of absorption bands around 430 nm and 800 nm, characteristic of polaron formation. mdpi.com Further oxidation to the fully oxidized, blue/violet pernigraniline form (+0.5 V) results in the disappearance of the polaron bands and the emergence of the quinoid band around 630 nm. mdpi.com
By analyzing the spectra at various poised potentials, one can identify the electronic signatures of different redox states and map out the electronic transitions that occur during doping and de-doping processes. This provides a dynamic view of the material's electronic structure and is crucial for understanding the mechanisms of electrochromism and conductivity switching in this compound systems.
| Applied Potential (vs. Ag) | Polymer Form | Observed Color | Key Absorption Bands (nm) |
|---|---|---|---|
| -0.2 V | Leucoemeraldine (Reduced) | Colorless/Yellow | ~320 |
| +0.2 V | Emeraldine (Half-Oxidized) | Green | ~350, ~430, ~810 |
| +0.5 V | Pernigraniline (Oxidized) | Blue/Violet | ~320, ~630 |
Computational and Theoretical Chemistry of Indaniline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of Indaniline
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and properties of molecules and materials wikipedia.org. In the context of this compound, DFT calculations are instrumental in understanding its fundamental electronic characteristics, including ground-state energy, charge distribution, and frontier molecular orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgsigmaaldrich.comctdbase.org. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with a molecule's chemical reactivity, electron transfer capabilities, and optical properties ctdbase.org.
Studies on indophenol (B113434) and its derivatives, which include this compound and indamine counterparts, have successfully employed DFT to explore various aspects of their electronic structure nih.gov. For instance, investigations into tautomerism in these dye classes have been conducted using DFT at levels such as B3LYP/6-311++G(d,p) nih.gov. These calculations provide valuable data on the stability of different tautomeric forms, their heats of formation, and Gibbs free energy of formation, indicating electronic stability nih.gov. Furthermore, DFT enables the prediction and analysis of spectroscopic data, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which are crucial for characterizing the compound and understanding its light absorption properties sigmaaldrich.comnih.gov. The electron density surface of FMOs, computed via DFT, can highlight chemically active regions within the molecule, suggesting potential sites for chemical reactions or interactions ctdbase.org.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions of this compound Assemblies
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions cenmed.comwikipedia.org. While specific MD studies on this compound assemblies are not extensively documented in the provided search results, the principles and applications of MD are directly transferable to understanding this compound's behavior in various environments.
MD simulations can elucidate the conformational dynamics of individual this compound molecules, revealing how their shapes and flexibilities change over time. This is particularly relevant for molecules that may exhibit tautomerism or have flexible linkers. Beyond individual molecules, MD simulations are invaluable for investigating the self-assembly processes of this compound molecules in solution or condensed phases. By simulating the movement and interactions of multiple this compound molecules, researchers can gain insights into the formation of aggregates, supramolecular structures, and thin films. These simulations can identify key intermolecular forces driving assembly, such as π-π stacking interactions between aromatic rings, hydrogen bonding, and van der Waals forces. Understanding these interactions is crucial for designing materials with desired macroscopic properties, such as specific optical or electronic characteristics. MD can also explore the influence of solvents, temperature, and concentration on the stability and morphology of this compound assemblies.
Quantum Chemical Modeling of Reaction Pathways and Energetics in this compound Synthesis
Quantum chemical modeling is a fundamental approach for understanding and predicting chemical reaction pathways and their associated energetics. For the synthesis of this compound, these methods can provide detailed insights into reaction mechanisms, identify transition states, and calculate activation energies, which are critical for optimizing synthetic routes and improving reaction yields.
Computational studies can map out potential energy surfaces, revealing the most energetically favorable pathways for this compound formation from its precursors. This involves identifying intermediates and transition states that connect reactants to products. By calculating the activation barriers for each step, chemists can pinpoint the rate-limiting steps in a synthetic sequence. Such information is invaluable for rational catalyst design and for predicting the effect of various additives on reaction outcomes. Automated reaction path searches, such as those employing the Artificial Force Induced Reaction (AFIR) method, can be used to comprehensively explore complex reaction networks, including conformational spaces, to identify all potential reaction products and their yields. This predictive capability can significantly reduce the need for laborious and costly experimental investigations in the development of new synthetic methodologies for this compound and its derivatives.
Theoretical Studies on Charge Transport and Excitation Energy Transfer Mechanisms in this compound-Based Materials
Theoretical studies are essential for comprehending the mechanisms of charge transport and excitation energy transfer (EET) in organic materials, including those based on this compound. These processes are fundamental to the performance of this compound-based materials in applications such as organic electronics, sensors, and light-harvesting systems.
For charge transport, theoretical methods can calculate parameters such as charge carrier mobility and effective charge transfer integrals. By analyzing the electronic coupling between adjacent this compound molecules within a material, researchers can predict how efficiently electrons or holes will move through the system. Studies on related organic semiconductors, like tris(N-salicylideneanilines) (TSANs), demonstrate how quantum chemical methods can be used to calculate charge carrier mobility and show its dependence on molecular orientation and functional groups.
In the context of excitation energy transfer, theoretical models can describe how absorbed light energy is transferred between chromophores within an this compound-based material. This involves understanding exciton (B1674681) dynamics, including the rates and pathways of energy migration. Concepts like Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer can be applied to model the efficiency and directionality of energy flow. Computational protocols can model exciton Hamiltonians and calculate population dynamics to understand the factors that modulate energy transfer and quenching processes, which are vital for optimizing light-harvesting efficiency and photostability.
Computational Design and Prediction of Novel this compound Architectures
Computational design leverages advanced algorithms and data-driven analysis to predict and design novel chemical structures with desired properties. For this compound, this approach can facilitate the discovery and optimization of new derivatives or supramolecular architectures for specific applications.
By employing computational screening techniques, researchers can virtually synthesize and evaluate thousands of this compound derivatives with varying substituents or structural modifications. This allows for the prediction of their optical, electronic, and structural properties before experimental synthesis, significantly accelerating the discovery process. For example, computational methods can predict how changes in molecular structure affect the HOMO-LUMO gap, absorption/emission wavelengths, or charge transport characteristics.
Furthermore, computational design can be used to predict novel supramolecular assemblies of this compound molecules. This involves exploring different packing arrangements, intermolecular interactions, and self-assembly motifs to design materials with enhanced functionalities. The goal is to establish clear structure-property relationships, enabling the rational design of this compound-based materials for applications ranging from advanced dyes and pigments to organic electronic devices and biosensors. This predictive capability allows for the targeted creation of materials with optimized performance.
Mechanistic Studies of Indaniline Reaction Pathways and Transformations
Elucidation of Polymerization Mechanisms in Indaniline Systems
This compound undergoes polymerization to produce brown polymeric dyes, which exhibit higher thermal stability compared to trinuclear dyes derived from p-phenylenediamine (B122844) (PPD) . The formation of this compound itself is noted to occur via oxidative coupling reactions researchgate.netresearchgate.net. This suggests that the polymerization of this compound likely proceeds through an oxidative mechanism.
While a specific, detailed polymerization mechanism for this compound was not explicitly found in the provided search results, the general mechanism for the oxidative polymerization of aniline (B41778), a related aromatic amine, involves a chain reaction with distinct steps:
Initiation: This step typically involves the formation of aniline cation radicals or nitrenium ions researchgate.net.
Propagation: Dimeric and trimeric units are formed through intermediates such as semidine and phenazine (B1670421) researchgate.net. Protonated pernigraline forms of aniline are generated during propagation researchgate.net.
Termination: This step occurs via recoupling and reoxidation of terminal cation radicals researchgate.net.
Given this compound's nature as an aromatic amine derivative and its formation through oxidative coupling, it is plausible that its polymerization follows a similar radical-dominant, chain-growth mechanism involving initiation, propagation, and termination steps, as observed for other aromatic amines researchgate.netlibretexts.orgwikipedia.org. The resulting polymeric structure contributes to the enhanced thermal stability of this compound-derived dyes .
Investigation of Redox Mechanisms and Charge Transfer Processes in this compound
This compound exhibits pronounced redox activity, which is leveraged in its use for staining applications . This redox activity is a key characteristic, indicating its ability to undergo electron transfer processes. For instance, this compound-functionalized calix indiamart.comarenes show selective bathochromic shifts in basic conditions, a property linked to their coordination chemistry applications . This bathochromic shift suggests electronic rearrangements or charge transfer phenomena upon interaction with a basic environment.
While the precise molecular-level details of this compound's redox mechanisms and charge transfer processes were not explicitly detailed in the provided search results, general principles of charge transfer in electrochemical systems involve the exchange of electrons between an electrode and an electrolyte researchgate.net. Photoinduced electron transfer, where an excited state molecule acts as an electron acceptor or donor, is also a known phenomenon in chemistry youtube.com. The "more pronounced" redox activity of this compound compared to indolizines highlights its inherent electron-donating or accepting capabilities .
Studies on Degradation Pathways and Stability Mechanisms of this compound Materials
This compound's fused ring system is noted to enhance its stability . Furthermore, this compound polymerization yields polymeric dyes with higher thermal stability . These properties suggest inherent structural features that contribute to its resistance against degradation.
General forced degradation studies, typically conducted for drug substances, aim to identify degradation pathways, including hydrolysis, oxidation, thermolysis, and photolysis, to understand the intrinsic stability of a molecule rsc.org. For polymers containing heteroatoms in their main chain, degradation can proceed via photo-oxidation, hydrolysis, and biodegradation rsc.org. While specific degradation pathways for this compound were not detailed, its reported stability suggests resistance to common degradation factors.
Mechanistic Insights into this compound Doping and Dedoping Processes
The formation of this compound dyes through oxidative coupling reactions implies a change in their electronic state, which is analogous to doping processes in conductive polymers. Although direct mechanistic studies on the doping and dedoping of this compound itself were not found, insights can be drawn from the well-studied processes in polyaniline, a related conducting polymer.
In polyaniline, doping levels can be reversibly controlled through non-redox acid doping and base dedoping processes, allowing for modification of its conductivity mpg.de. Electrochemical polymerization of aniline, which results in polyaniline, proceeds via a radical cation mechanism, and the subsequent doping and dedoping involve anion transport to compensate for charge changes in the polymer film sigmaaldrich.com. Dedoping, for instance, can be induced by UV light and accelerated by radical trap agents, and can involve the deprotonation of polymer cations leading to the formation of polyenyl radicals researchgate.netresearchgate.netnih.gov. The electrochemical protonation/deprotonation (doping/dedoping) of polyaniline is verifiable through techniques like cyclic voltammetry researchgate.net. Given this compound's role in dye formation via oxidative processes, its polymeric forms may exhibit similar doping and dedoping characteristics influenced by environmental factors or chemical treatments.
Applications of Indaniline in Advanced Materials Science and Engineering Research
Indaniline in Organic Electronic and Optoelectronic Devices Research
Organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), leverage organic materials for their unique electrical and optical properties, offering advantages like flexibility, low-cost production, and lightweight designs wikipedia.orgechemi.comlabr.ccCurrent time information in Washoe County, US.. These devices rely on the precise control of charge transport and light emission or absorption within organic layers wikipedia.orgechemi.com.
Organic Light-Emitting Diodes (OLEDs) are thin-film structures utilizing semiconducting organic compounds that emit light when an electric current is applied, making them suitable for digital displays and solid-state lighting. Research in this area focuses on improving efficiency, lifetime, and color purity through the development of new organic emissive and charge-transport materials. While organic compounds are central to OLED technology, specific research investigating this compound as an emissive layer, charge transport material, or other functional component in OLEDs or for general electroluminescent applications is not prominently featured in the reviewed scientific literature.
Organic Photovoltaic (OPV) cells, also known as organic solar cells, convert sunlight into electricity using organic semiconductors for light absorption and charge transport. Key areas of investigation include the development of efficient donor and acceptor materials, as well as optimized charge transport layers (CTLs) that facilitate the collection of holes and electrons at the electrodes uni-goettingen.de. Despite the ongoing search for new organic materials to enhance OPV performance and stability, specific studies on this compound's direct incorporation or investigation as an active component in organic photovoltaic cells or as a material for charge transport layers are not widely reported in the available scientific literature uni-goettingen.de.
Electrochromic materials are capable of reversibly changing their optical properties, such as color, transmittance, or reflectance, upon the application of an electric field echemi.com. This phenomenon holds potential for applications in smart windows, displays, and anti-glare mirrors echemi.com. Research in this field explores various inorganic and organic compounds, including conducting polymers, for their electrochromic behavior echemi.com. However, direct research focusing on the development of this compound-based electrochromic materials or devices for research purposes is not identified in the current body of literature echemi.com.
This compound in Sensor and Biosensor Development Research
Chemical sensors and biosensors are analytical devices designed to detect and quantify specific chemical or biological analytes by converting a chemical interaction into a measurable signal. These devices are crucial for applications ranging from environmental monitoring to healthcare diagnostics.
Chemical sensors typically consist of a sensing element that interacts selectively with the target analyte and a transducer that converts this interaction into a detectable signal. Advancements in material science, particularly with nanomaterials and polymers, have significantly improved sensor sensitivity and selectivity. While this compound is known for its role in forming chromogenic complexes and in dye chemistry drugbank.comCurrent time information in Washoe County, US., specific research on its direct application in chemical sensing for particular analytes is not widely documented in the available literature.
Electrochemical biosensors combine biological recognition elements with electrochemical transducers to detect biomolecules by measuring electrical signals generated from biological reactions nih.govnih.govifremer.fr. These biosensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization nih.govnih.govifremer.fr. Despite the ongoing development of novel materials and architectures for electrochemical biosensing, specific research utilizing this compound in electrochemical biosensing architectures has not been found in the reviewed scientific literature nih.govnih.govifremer.fr.
This compound in Energy Storage Research (e.g., Supercapacitors, Batteries - focus on material science contribution)
Specific research focusing on this compound as a material science contribution to energy storage devices like supercapacitors or batteries is not widely documented in the available scientific literature. However, the development of high-performance energy storage devices is a critical area within advanced materials science, driven by the increasing global demand for energy and the need for efficient use of renewable sources nih.govwikipedia.orgnih.govnih.gov.
Electrochemical energy storage systems, including batteries and supercapacitors, rely heavily on the properties of their constituent materials, particularly electrode materials and electrolytes nih.govwikipedia.orgnih.gov. Supercapacitors are known for their high power density and ultra-high cyclic stability, making them suitable for applications requiring rapid charge-discharge rates, although they typically have lower energy density compared to batteries wikipedia.orgnih.gov. Batteries, especially lithium-ion batteries, are widely used due to their high energy density nih.gov. The advancement of these technologies often involves the discovery and optimization of novel materials with improved electrical conductivity, surface area, charge accommodation capacity, and stability nih.gov.
There is no extensive documented research specifically investigating this compound as an electrode material in energy storage devices. The field of electrode materials for energy storage is a dynamic area of research, with efforts focused on developing materials that offer high specific capacitance, excellent flexibility, and cost-effectiveness. Organic electrode materials, including various conducting polymers, are considered promising alternatives to conventional inorganic materials due to their unique features such as flexibility, processability, and structural diversity. Hybrid nanostructured materials, often composed of carbonaceous compounds, transition metal oxides, or polymer-based porous materials, are also explored for their high surface area, electrical conductivity, and tunable electronic structures, which are crucial for efficient energy storage.
Studies specifically on this compound-based electrolytes and separators for energy applications are not extensively reported in the scientific literature. Electrolytes are crucial components in electrochemical energy storage devices, facilitating ion transport between electrodes. Research in this area focuses on developing electrolytes with broad electrochemical stability windows, high ionic conductivity, and improved safety profiles, often exploring ionic liquids or water-in-salt concentrated liquid electrolytes as alternatives to flammable organic carbonates. Separators, another key component, are designed to physically separate the anode and cathode while allowing ion permeation, and their properties such as porosity, mechanical strength, and thermal stability significantly influence battery performance and safety wikipedia.org.
This compound in Corrosion Inhibition Research
Specific research on the use of this compound as a corrosion inhibitor is not widely documented in the available scientific literature. Corrosion inhibition is a vital area of materials science aimed at protecting metallic assets and extending material lifespan, particularly in aggressive environments. Organic corrosion inhibitors, which form a protective barrier on metal surfaces, are extensively investigated for their ability to reduce corrosion rates. The effectiveness of these inhibitors is often related to their electronic properties and their adsorption mechanisms on the metal surface, which can involve both physisorption and chemisorption.
This compound in Catalysis and Electrocatalysis Research
There is no extensive documented research specifically detailing the role or application of this compound in catalysis or electrocatalysis. Catalysis and electrocatalysis are fundamental disciplines in chemical engineering and materials science, focusing on accelerating chemical reactions and enabling efficient energy conversion processes. Research in these fields involves designing novel catalysts and electrocatalysts, often utilizing low-cost materials to replace expensive precious metals, and identifying reaction pathways for synthesizing various chemicals and fuels. This includes efforts in renewable energy conversion, such as green hydrogen production, fuel cells, and the electrochemical reduction of carbon dioxide.
This compound in Smart Textiles and Flexible Electronics Research
Specific research on the incorporation or application of this compound in smart textiles and flexible electronics is not extensively documented in the available scientific literature. Smart textiles and flexible electronics represent a rapidly growing interdisciplinary field aimed at integrating electronic functionalities into fabrics and flexible substrates. This area focuses on developing soft, conformable, and often stretchable materials that can incorporate sensors, communication features, and energy harvesting/storage capabilities directly into garments. Key challenges include designing unobtrusive, lightweight, and washable electronic components, and developing scalable manufacturing techniques for these advanced materials.
Advanced Characterization Techniques for Indaniline Materials Excluding Basic Properties
Morphological Analysis of Indaniline Structures via Electron Microscopy (SEM, TEM)
Electron microscopy techniques are indispensable for visualizing the morphology of this compound materials at high resolution. contractlaboratory.com
Transmission Electron Microscopy (TEM): In contrast to SEM, TEM provides information about the internal structure of a sample by transmitting electrons through it. measurlabs.comthermofisher.com This allows for higher resolution imaging, revealing atomic-level details, internal crystallinity, and nanoscale features that are not discernible with SEM. measurlabs.comnih.gov For this compound, TEM can provide insights into polymer chain arrangement, the presence and distribution of crystalline domains, or the dispersion of this compound nanoparticles. measurlabs.comthermofisher.com TEM is particularly valuable for studying crystal structure, orientation, and defects in materials. contractlaboratory.com
Atomic Force Microscopy (AFM) for Surface Topography and Localized Property Mapping of this compound Films
Atomic Force Microscopy (AFM) offers a powerful approach to characterize this compound films at the nanoscale, providing both topographical information and localized property mapping. nanoscientific.orgnih.gov
Surface Topography: AFM operates by scanning a sharp probe tip affixed to a cantilever across the sample surface. jeremyjordan.me The deflection of the cantilever, caused by atomic forces between the tip and the sample, is measured and used to generate a three-dimensional topographical map of the this compound film. nanoscientific.orgjeremyjordan.me This allows for the precise quantification of surface roughness, the identification of defects, and the visualization of distinct domain structures within the film. nih.govjeremyjordan.me Unlike electron microscopy, AFM can measure true surface heights. jeremyjordan.me
X-ray Diffraction (XRD) for Crystallinity and Structural Order Determination in this compound Polymers
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure and structural order of this compound materials, particularly polymers. iastate.eduanton-paar.com
Principle: XRD operates on the principle of X-ray scattering from the periodic arrangement of atoms within a crystalline material. iastate.eduanton-paar.com When X-rays interact with the atomic planes in a crystal, they diffract in specific directions, producing a unique diffraction pattern. iastate.eduanton-paar.com This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the X-ray wavelength, 'd' is the spacing between atomic planes, and 'θ' is the angle of incidence. iastate.eduanton-paar.comutah.edu
Application to this compound Polymers: For this compound polymers, XRD is employed to determine the degree of crystallinity, which refers to the proportion of crystalline regions within the material. utah.edu It can also identify specific crystalline phases present and calculate crystallite size. anton-paar.comforcetechnology.com The diffraction pattern provides insights into the structural order, such as lamellar spacing or preferred orientation of polymer chains. iastate.edu By analyzing the intensity and position of diffraction peaks, researchers can differentiate between amorphous and crystalline regions within this compound polymers, as amorphous phases typically exhibit broad features (amorphous halo) in the diffraction pattern. utah.edu XRD is a powerful tool for identifying crystalline phases and determining their relative proportions, which is critical for understanding material properties and performance. forcetechnology.com
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis of Polyindanilines
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for characterizing the molecular weight distribution of polymers, including polyindanilines. researchgate.netyoutube.comwikipedia.orgshimadzu.cz
Principle: GPC separates molecules in solution based on their hydrodynamic volume, which is related to their molecular weight. researchgate.netyoutube.comwikipedia.org The technique involves dissolving the polymer sample in an appropriate solvent and injecting it into a column packed with porous, rigid particles (stationary phase). researchgate.net Larger molecules are excluded from entering the pores and travel more quickly through the column, eluting earlier. youtube.com Smaller molecules, conversely, penetrate the pores to varying extents, resulting in a longer retention time due to their more tortuous path. youtube.com The elution time in GPC is inversely proportional to the hydrodynamic volume of the analytes. youtube.com
Thermal Analysis Techniques (e.g., TGA, DSC) for Investigating Thermal Stability and Transitions (focus on methodology and process, not specific values)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal behavior of this compound materials, including their stability and transitions. ncl.res.inxrfscientific.commooreanalytical.com
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of increasing temperature or time in a controlled atmosphere. xrfscientific.commooreanalytical.comalstesting.co.th The methodology involves heating the this compound sample at a controlled rate and continuously monitoring its weight. xrfscientific.comalstesting.co.th As the temperature increases, various thermal events can occur, leading to mass loss or, less commonly, mass gain. mooreanalytical.com TGA is used to identify decomposition temperatures, assess the thermal stability of this compound, and quantify the presence of volatile components (e.g., moisture, residual solvents) or the amount of inorganic fillers. xrfscientific.commooreanalytical.comalstesting.co.thlabmanager.com The resulting thermogravimetric curve provides a profile of the material's thermal degradation. mooreanalytical.com
Future Directions and Emerging Research Avenues in Indaniline Chemistry
Integration of Indaniline with Nanomaterials for Hybrid Systems Research
The integration of organic compounds with nanomaterials offers a promising avenue for developing hybrid systems with enhanced or novel functionalities. In general, hybrid systems combining nanoscale components with bulk material matrices can exhibit unique physical, chemical, and mechanical properties. For organic dyes, this often involves leveraging the high surface area and tunable reactivity of nanomaterials to influence optical, electronic, or catalytic properties.
Polymer-nanoparticle composites: this compound could be dispersed within polymeric matrices containing nanoparticles to create materials with tailored optical responses or sensing capabilities. Such systems might benefit from the enhanced interaction between the dye and contaminants or pathogens, as seen in other nanomaterial-driven disinfection approaches.
Surface functionalization of nanoparticles: Covalent or non-covalent attachment of this compound to the surface of nanoparticles (e.g., metallic, semiconductor, or carbon-based nanoparticles) could yield hybrid structures. These could potentially be investigated for applications requiring localized optical properties, such as in advanced imaging or sensing, by leveraging the combined properties of the dye and the nanoscale material.
Electrospun nanofiber systems: Given the high surface area of electrospun mats, the incorporation of this compound could lead to functionalized fibers for applications like biosensors, filtration, or advanced textiles with integrated colorimetric or responsive properties.
Development of Novel this compound Architectures for Specific Research Functions
The modification of molecular architecture is a cornerstone of organic chemistry, enabling the tuning of properties for specific applications. While this compound is known as a class of dyes, the design of novel this compound-based architectures for specific research functions remains an underexplored area.
Future research could focus on:
Structural modifications for enhanced photophysical properties: Altering the this compound core or introducing specific substituents could lead to derivatives with improved light absorption, emission, or stability characteristics. This could involve exploring different electron-donating or electron-withdrawing groups to tune the electronic structure, potentially leading to materials for optoelectronic applications, similar to the broader field of functional dyes.
Development of responsive this compound systems: Designing this compound derivatives that exhibit changes in color or fluorescence in response to external stimuli (e.g., pH, temperature, specific analytes) could open avenues for chemical sensors or smart materials. This would involve precise molecular engineering to incorporate recognition elements or responsive moieties into the this compound scaffold.
Polymeric this compound architectures: Synthesizing this compound-containing polymers or oligomers could create extended conjugated systems with unique electronic and optical properties. Such polymeric architectures might offer advantages in terms of processability, film formation, and mechanical stability for various material science applications.
Interdisciplinary Research Approaches Involving this compound
Interdisciplinary research, defined as the integration of information, data, techniques, tools, perspectives, concepts, or theories from two or more distinct scientific disciplines, is crucial for solving complex problems that extend beyond the scope of a single field. While specific interdisciplinary research involving this compound is not widely reported, its potential future applications would inherently necessitate such collaborations.
Should this compound be explored for advanced functional materials, interdisciplinary research could involve:
Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists would be essential for designing, synthesizing, and characterizing novel this compound derivatives and their integration into functional materials. This would encompass understanding the relationship between molecular structure, processing, and macroscopic material properties.
Chemistry and Physics/Optoelectronics: If this compound derivatives are developed for optoelectronic applications (e.g., organic light-emitting diodes, solar cells, or sensors), physicists and optoelectronic engineers would collaborate to study their charge transport mechanisms, energy levels, and device performance.
Chemistry and Biology/Biomedicine: Given this compound's historical use in histochemical staining and its potential as a precursor for anti-cancer agents nih.gov, future interdisciplinary research could involve collaborations with biologists and biomedical researchers. This could explore new bioimaging probes, targeted drug delivery systems, or biocompatible materials leveraging this compound's properties.
Challenges and Opportunities in this compound Research
The exploration of this compound in novel applications presents both challenges and opportunities.
Challenges:
Limited existing research: A significant challenge lies in the relatively limited contemporary research specifically focused on this compound in advanced material science contexts. This necessitates extensive foundational research to establish its fundamental properties and potential in these new areas.
Stability and performance: As with many organic dyes, challenges related to photostability, thermal stability, and long-term performance in demanding applications would need to be addressed through careful molecular design and material engineering.
Synthesis and scalability: Developing efficient and scalable synthetic routes for novel this compound derivatives with desired properties could be a hurdle, particularly for complex architectures or high-purity requirements.
Interdisciplinary collaboration: Establishing effective communication and collaboration between researchers from diverse disciplines, with differing terminologies and methodologies, can be challenging but is crucial for success.
Opportunities:
Unexplored potential: The relative lack of extensive modern research on this compound in advanced fields presents a significant opportunity for groundbreaking discoveries and the development of entirely new applications.
Structure-property relationships: A deeper understanding of the structure-property relationships in this compound and its derivatives could lead to the rational design of compounds with precisely tuned optical, electronic, or responsive characteristics.
Cost-effective materials: If this compound derivatives can be synthesized efficiently, they might offer a cost-effective alternative to more expensive materials in certain high-tech applications.
Addressing complex problems: As a chromophore with potential for diverse functionalities, this compound could contribute to interdisciplinary efforts addressing complex global challenges in areas such as energy, environment, and health.
Compound Table
Q & A
Q. Table 1: Key Parameters for this compound Synthesis
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 80–120°C | Thermocouple logging |
| Solvent | Ethanol/Water (7:3) | HPLC purity analysis |
| Catalyst Loading | 0.5–1.5 mol% | ICP-MS quantification |
Basic: How can researchers ensure the reproducibility of this compound-based kinetic studies?
Methodological Answer:
- Protocol Standardization: Precisely define reaction initiation methods (e.g., quenching intervals) and environmental controls (e.g., inert atmosphere) .
- Statistical Validation: Use ANOVA to compare inter-experimental variability and confirm significance thresholds (p < 0.05) .
- Data Reporting: Include raw kinetic curves, rate constants (k), and error margins in supplementary materials, avoiding redundancy in text .
Advanced: How should researchers resolve contradictions in published data on this compound’s photostability under UV exposure?
Methodological Answer:
- Hypothesis Testing: Replicate conflicting studies under identical conditions (e.g., light intensity, wavelength) while controlling for oxygen levels .
- Data Re-analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent volatility, sample thickness) .
- Contextual Comparison: Contrast degradation mechanisms (e.g., radical vs. oxidation pathways) using ESR or FTIR to identify overlooked variables .
Q. Table 2: Conflicting Factors in Photostability Studies
| Study | Proposed Mechanism | Omitted Variable | Resolution Strategy |
|---|---|---|---|
| A | Radical chain | Oxygen contamination | Conduct in N₂ glovebox |
| B | Oxidation | Solvent polarity | Test in non-polar solvents |
Advanced: What advanced statistical methods are suitable for analyzing this compound’s catalytic efficiency in multi-step reactions?
Methodological Answer:
- Multivariate Analysis: Use principal component analysis (PCA) to correlate catalytic turnover with substrate electronic profiles .
- Error Propagation: Calculate combined uncertainties for rate constants using Monte Carlo simulations .
- Model Validation: Compare experimental turnover frequencies (TOF) with DFT-predicted activation energies to confirm mechanistic hypotheses .
Basic: What ethical guidelines apply to toxicity testing of this compound derivatives in preclinical studies?
Methodological Answer:
- NIH Compliance: Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
- Data Transparency: Report LD₅₀ values, histopathology findings, and statistical power calculations in methods .
- Conflict Declaration: Disclose funding sources and potential biases in toxicity interpretations .
Advanced: How can researchers optimize the selectivity of this compound-functionalized catalysts for asymmetric synthesis?
Methodological Answer:
- DoE (Design of Experiments): Screen chiral ligands and solvent combinations via Taguchi methods to maximize enantiomeric excess (ee) .
- In Situ Monitoring: Use real-time IR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Cross-Validation: Compare results with computational models (e.g., molecular docking) to refine steric/electronic ligand effects .
Basic: What are the best practices for reporting this compound’s physicochemical properties in manuscripts?
Methodological Answer:
- Standardized Metrics: Include melting point, solubility (in g/mL), and UV-Vis λₘₐₓ with instrument calibration details .
- Reproducibility Clauses: Specify storage conditions (e.g., desiccated, −20°C) to prevent degradation .
- Data Visualization: Use tables for raw values (e.g., refractive indices) and figures for trends (e.g., thermal stability curves) .
Advanced: What strategies mitigate bias in interpreting this compound’s biological activity assays?
Methodological Answer:
- Blinding: Assign sample codes randomly and conceal treatment groups during data analysis .
- Negative Controls: Include solvent-only and known inhibitor groups to validate assay specificity .
- Peer Review: Pre-publish protocols on repositories like Protocols.io for external validation .
Basic: How should researchers formulate a hypothesis-driven research question about this compound’s environmental persistence?
Methodological Answer:
- FINER Criteria: Ensure questions are Feasible (e.g., lab-scale degradation tests), Novel (e.g., unexplored soil mobility), and Relevant (e.g., EPA guidelines) .
- Variable Definition: Specify independent (e.g., pH, microbial load) and dependent variables (e.g., half-life) .
- Literature Gap: Identify understudied metabolites using SciFinder or Reaxys .
Advanced: How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?
Methodological Answer:
- Feature Selection: Train models on descriptors like logP, HOMO/LUMO gaps, and steric parameters .
- Cross-Validation: Split datasets into training (70%), validation (15%), and test (15%) sets to prevent overfitting .
- Interpretability Tools: Use SHAP values to highlight key molecular contributors to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
